molecular formula C22H27N3O2 B380102 [4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate

Cat. No.: B380102
M. Wt: 365.5g/mol
InChI Key: WCYZPGKRINRVEQ-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methyl-benzyl group and an acetic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-{1-[4-(4-methyl-benzyl)-piperazin-1-ylimino]-ethyl}-phenyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.

Major Products Formed

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid 4-{1-[4-(4-methyl-benzyl)-piperazin-1-ylimino]-ethyl}-phenyl ester involves its interaction with specific molecular targets. The piperazine ring and the ester moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Another ester with a similar structure but different substituents.

    Ethyl acetate: A simpler ester commonly used as a solvent.

    Methyl benzoate: An ester with a benzene ring and a methyl group.

Uniqueness

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate is unique due to its complex structure, which includes both a piperazine ring and a substituted benzyl group. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C22H27N3O2/c1-17-4-6-20(7-5-17)16-24-12-14-25(15-13-24)23-18(2)21-8-10-22(11-9-21)27-19(3)26/h4-11H,12-16H2,1-3H3/b23-18+

InChI Key

WCYZPGKRINRVEQ-PTGBLXJZSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=C(C=C3)OC(=O)C

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=C(C=C3)OC(=O)C

solubility

26.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.